molecular formula C10H20 B8702907 Dec-3-ene

Dec-3-ene

Cat. No. B8702907
M. Wt: 140.27 g/mol
InChI Key: GVRWIAHBVAYKIZ-UHFFFAOYSA-N
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Patent
US06939997B2

Procedure details

The invention therefore consists in a process for preparing 3(4),8(9)dihydroxymethyltricyclo[5.2.1.02,6]decane by hydroformylating dicyclopentadiene with subsequent hydrogenation. The process comprises reacting dicyclopentadiene, in a first hydroformylation stage in a heterogeneous reaction system using an aqueous solution of transition metal compounds, containing water-soluble organic phosphorus (III) compounds in complex-bound form, of group VIII of the Periodic Table of the Elements at temperatures of from 70 to 150° C. and pressures of from 0.5 to 10 MPa, with synthesis gas to give 8(9)-formyltricyclo[5.2.1.026]dec-3-ene, then separating the organic phase from the aqueous phase and subsequently converting the thus obtained 8(9)formyltricyclo[5.2.1.02,6]dec-3-ene, in a second hydroformylation stage in homogeneous organic phase in the presence of transition metal compounds of group VIII of the Periodic Table of the Elements at temperatures of from 70 to 140° C. and pressures of from 5 to 35 MPa by reacting with synthesis gas, to 3(4),8(9)-bisformyltricyclo[5.2.1.02,6]decane and subsequently hydrogenating the thus obtained 3(4),8(9)-bisformyltricyclo[5.2.1.02,6]decane to give 3(4),8(9)-dihydroxymethyltricyclo[5.2.1.02,6]decane.
[Compound]
Name
3(4),8(9)dihydroxymethyltricyclo[5.2.1.02,6]decane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
transition metal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
VIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:5]2[CH:6]3[CH:10]=[CH:9][CH:8]([CH:4]2[CH:3]=[CH:2]1)[CH2:7]3>O>[CH3:3][CH2:2][CH:1]=[CH:5][CH2:4][CH2:8][CH2:7][CH2:6][CH2:10][CH3:9]

Inputs

Step One
Name
3(4),8(9)dihydroxymethyltricyclo[5.2.1.02,6]decane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC2C1C3CC2C=C3
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC2C1C3CC2C=C3
Step Three
Name
transition metal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
VIII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCC=CCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.